

Application Notes and Protocols for HPLC

Quantitative Analysis of Chloroxylenol

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Compound of Interest

Compound Name: *Chloroxylenol (Standard)*

Cat. No.: *B075102*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative determination of Chloroxylenol (4-chloro-3,5-dimethylphenol) using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are compiled from established pharmacopeial methods and validated research, ensuring reliability and robustness for quality control and research applications.

Introduction

Chloroxylenol is a widely used antiseptic and disinfectant agent found in numerous pharmaceutical and consumer healthcare products. Accurate quantification is crucial to ensure product efficacy and safety. This application note details a validated reversed-phase HPLC (RP-HPLC) method suitable for the determination of Chloroxylenol in bulk drug substances and finished products.

Principle of the Method

The method utilizes reversed-phase chromatography to separate Chloroxylenol from potential impurities and formulation excipients. A C18 stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where Chloroxylenol exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of Chloroxylenol.

Reagents and Materials

- Chloroxylenol Reference Standard (CRS) (e.g., USP or BP certified)[1][2]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or purified)
- Glacial Acetic Acid or Perchloric Acid (Analytical grade)
- 0.45 μ m membrane filters for solvent and sample filtration

Instrumentation

A standard HPLC system equipped with:

- Isocratic or Gradient Pump
- Autosampler
- Column Oven
- UV-Vis or Photodiode Array (PDA) Detector
- Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

Two validated methods are presented below, offering flexibility based on laboratory resources and specific sample matrices.

Parameter	Method 1 (Adapted from British Pharmacopoeia)	Method 2 (General Purpose RP-HPLC)
Column	End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm	C18, 5 µm, 4.6 mm x 150 mm
Mobile Phase	Methanol: 0.5% v/v Glacial Acetic Acid in Water (78:22 v/v)	Acetonitrile: 0.1% v/v Perchloric Acid in Water (gradient)
Flow Rate	1.0 mL/min	1.0 mL/min
Column Temperature	40 °C	40 °C
Detection Wavelength	280 nm	210 nm ^[3]
Injection Volume	10 µL	20 µL ^[3]
Run Time	Approximately 15 minutes	Approximately 20 minutes

Preparation of Solutions

Accurately weigh about 50 mg of Chloroxylenol CRS and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be prepared fresh.

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to obtain concentrations spanning the expected sample concentration range (e.g., 5, 10, 20, 50, 100 µg/mL).

- For Bulk Drug Substance: Accurately weigh about 50 mg of the Chloroxylenol sample, dissolve in, and dilute to 100 mL with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.
- For Formulations (e.g., Creams, Soaps): Accurately weigh a quantity of the formulation equivalent to about 5 mg of Chloroxylenol into a suitable container. Add a known volume of a suitable solvent (e.g., methanol or a mixture of methanol and water) and sonicate to dissolve the Chloroxylenol. Centrifuge or filter the solution to remove any undissolved excipients.

Dilute the clear supernatant with the mobile phase to a final concentration within the calibration range.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria. Inject the working standard solution (e.g., 20 µg/mL) six times.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Areas	≤ 2.0%

Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the system suitability test.
- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Inject the working standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- After analysis, flush the column with an appropriate solvent (e.g., methanol/water mixture) and store it according to the manufacturer's recommendations.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data for the validation of the HPLC method for Chloroxylenol analysis, demonstrating its suitability for its intended purpose. The data is compiled from various validated methods reported in the literature.

Table 1: Linearity

Concentration Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
3.0 - 18.0[3]	> 0.999

Table 2: Accuracy (Recovery)

Spiked Level	Mean Recovery (%)	Acceptance Criteria (%)
LOQ	98.0 - 102.0	90.0 - 110.0
100%	99.5	98.0 - 102.0
150%	101.2	98.0 - 102.0

Table 3: Precision

Precision Type	RSD (%)	Acceptance Criteria (%)
Repeatability (Intra-day)	< 1.0	≤ 2.0
Intermediate Precision (Inter-day)	< 2.0	≤ 2.0

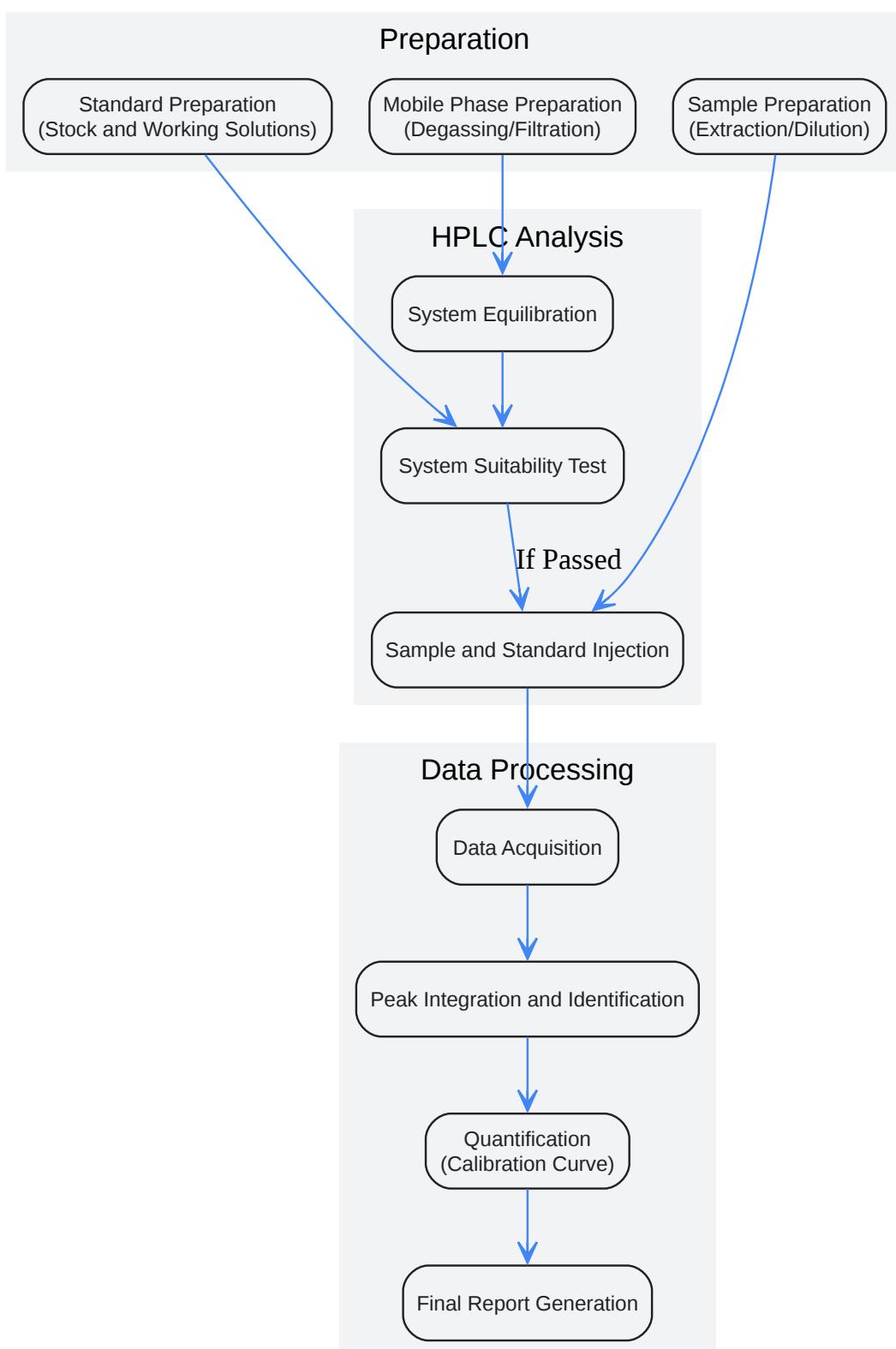
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Value
LOD	1.0 ppm ($\mu\text{g/mL}$)[3]
LOQ	2.0 ppm ($\mu\text{g/mL}$)[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantitative analysis of Chloroxylenol.

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Caption: Workflow for Chloroxylenol HPLC Analysis.

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